4-(phenoxymethyl)-N-pyridin-4-ylbenzamide
Description
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a phenoxymethyl group and a pyridin-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-23-18-4-2-1-3-5-18/h1-13H,14H2,(H,20,21,22) |
InChI Key |
OWMWOSJRLSYQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide typically involves the following steps:
Formation of the Phenoxymethyl Intermediate: This step involves the reaction of phenol with formaldehyde to form phenoxymethanol.
Coupling with Pyridine: The phenoxymethanol is then reacted with pyridine-4-carboxylic acid under specific conditions to form the desired intermediate.
Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of 4-(aminomethyl)-N-pyridin-4-ylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.
Pyridinylbenzamides: A class of compounds with similar structural features.
Uniqueness
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
